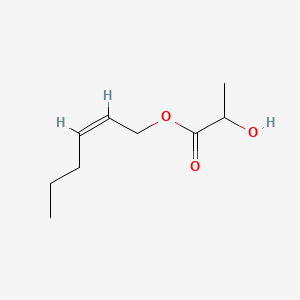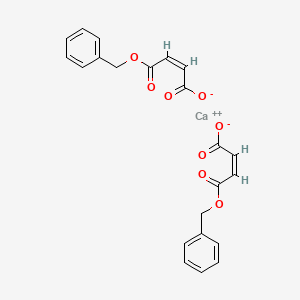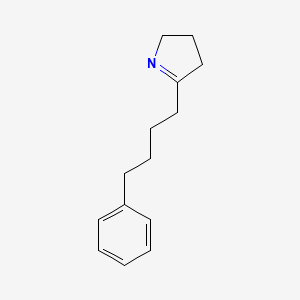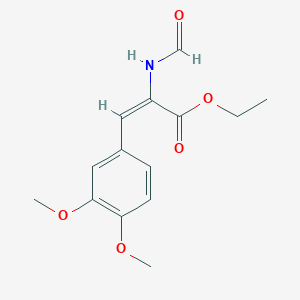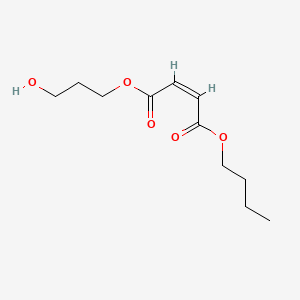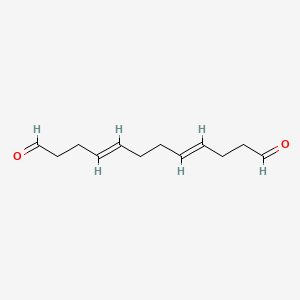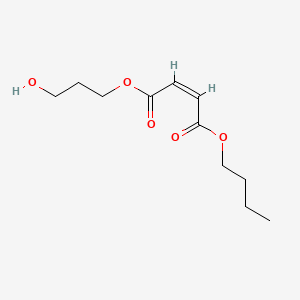
Butyl 2-hydroxymethylethyl maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 2-hydroxymethylethyl maleate is an organic compound with the molecular formula C11H18O5. It is a maleate ester, which means it is derived from maleic acid and an alcohol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Butyl 2-hydroxymethylethyl maleate can be synthesized through the esterification of maleic acid with butanol in the presence of an acidic catalyst. The reaction typically involves heating maleic acid and butanol with a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous reactors and ion-exchange resins as catalysts. These methods allow for efficient and scalable production of the compound. The use of ion-exchange resins, such as Amberlyst-15, provides a more environmentally friendly alternative to traditional homogeneous acid catalysts .
Analyse Des Réactions Chimiques
Types of Reactions
Butyl 2-hydroxymethylethyl maleate undergoes various chemical reactions, including:
Esterification: The formation of esters from carboxylic acids and alcohols.
Hydrolysis: The breakdown of the ester into its corresponding carboxylic acid and alcohol in the presence of water and an acid or base catalyst.
Transesterification: The exchange of the ester group with another alcohol in the presence of a catalyst.
Common Reagents and Conditions
Esterification: Maleic acid, butanol, sulfuric acid or p-toluenesulfonic acid, reflux conditions.
Hydrolysis: Water, hydrochloric acid or sodium hydroxide, heat.
Transesterification: Another alcohol, acid or base catalyst, heat.
Major Products Formed
Esterification: this compound.
Hydrolysis: Maleic acid and butanol.
Transesterification: A different ester and the original alcohol.
Applications De Recherche Scientifique
Butyl 2-hydroxymethylethyl maleate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: Employed in the study of esterification and hydrolysis reactions in biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of adhesives, coatings, and plasticizers.
Mécanisme D'action
The mechanism of action of butyl 2-hydroxymethylethyl maleate involves its interaction with various molecular targets and pathways. In esterification reactions, the compound acts as an intermediate, facilitating the formation of esters from carboxylic acids and alcohols. In hydrolysis reactions, it undergoes cleavage to produce the corresponding carboxylic acid and alcohol. The specific molecular targets and pathways depend on the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibutyl maleate: Another ester of maleic acid, used in similar applications such as adhesives and coatings.
Diethyl maleate: An ester of maleic acid with ethanol, used in the synthesis of various organic compounds.
Dimethyl maleate: An ester of maleic acid with methanol, used as an intermediate in organic synthesis.
Uniqueness
Butyl 2-hydroxymethylethyl maleate is unique due to its specific structure, which provides distinct properties and reactivity compared to other maleate esters. Its hydroxymethylethyl group offers additional functionalization possibilities, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
85909-47-3 |
|---|---|
Formule moléculaire |
C11H18O5 |
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
1-O-butyl 4-O-(3-hydroxypropyl) (Z)-but-2-enedioate |
InChI |
InChI=1S/C11H18O5/c1-2-3-8-15-10(13)5-6-11(14)16-9-4-7-12/h5-6,12H,2-4,7-9H2,1H3/b6-5- |
Clé InChI |
GONDRPXUQQSJOK-WAYWQWQTSA-N |
SMILES isomérique |
CCCCOC(=O)/C=C\C(=O)OCCCO |
SMILES canonique |
CCCCOC(=O)C=CC(=O)OCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(2-Butoxyethoxy)propoxy]propan-1-ol](/img/structure/B12649792.png)
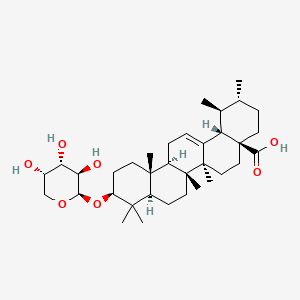
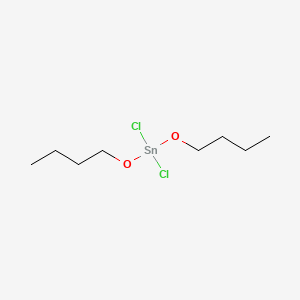
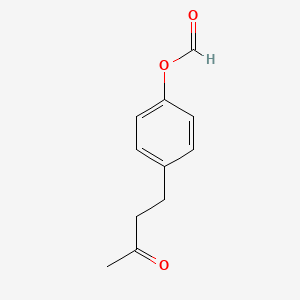
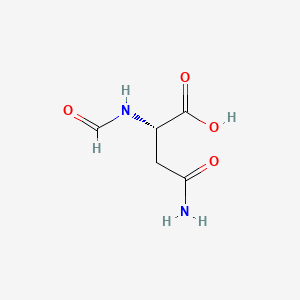
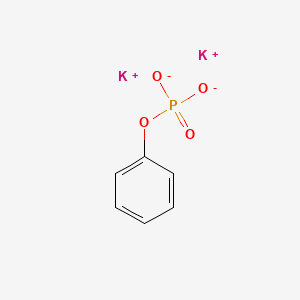
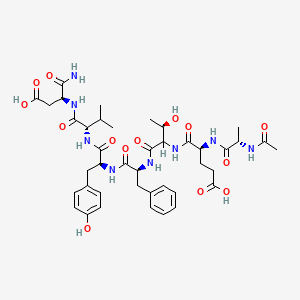
![2,7,7,9-Tetramethyl-1,4-dioxaspiro[4.5]decane](/img/structure/B12649828.png)
